3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is used as a building block for the synthesis of advanced polymers and materials. Its unique structure allows for the creation of thermosetting resins with high thermal stability and mechanical strength.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its sulfonyl group, which can form strong interactions with biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs. The presence of the sulfonyl group is crucial for the bioactivity of these derivatives.
Industry
In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants. Its ability to form strong, durable polymers makes it valuable in applications requiring robust materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and a primary amine under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like pyridine.
Methylation: The methyl group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzoxazine ring can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
Compared to similar compounds, 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets. The tert-butyl group also provides steric hindrance, affecting the compound’s overall stability and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-tert-butyl-4-(4-chlorophenyl)sulfonyl-6-methyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-13-5-10-17-16(11-13)21(18(12-24-17)19(2,3)4)25(22,23)15-8-6-14(20)7-9-15/h5-11,18H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHYYMAMMWDZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2S(=O)(=O)C3=CC=C(C=C3)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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